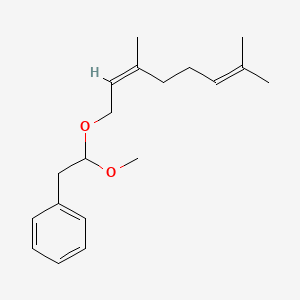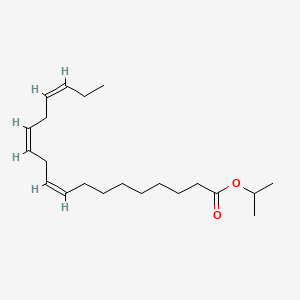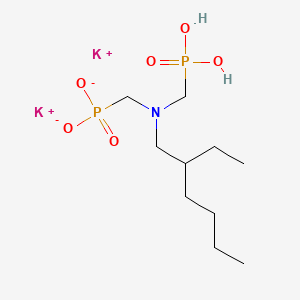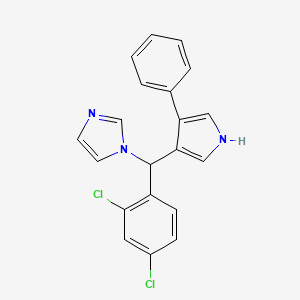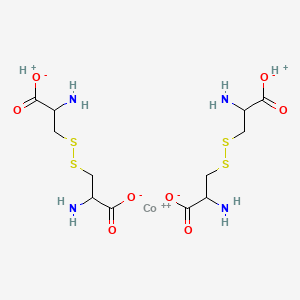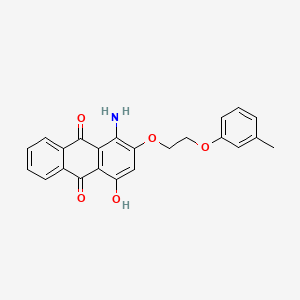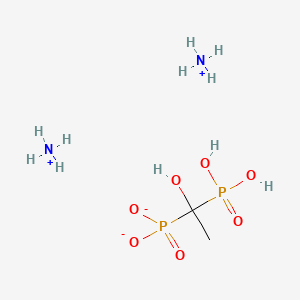
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate is a heterocyclic organic compound with the molecular formula C2H14N2O7P2 and a molecular weight of 240.089282 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide in large-scale reactors. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and pH, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield other phosphonic acid derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different scientific fields .
Scientific Research Applications
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to synthesize other phosphonate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in inhibiting certain enzymes.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of bone-related disorders.
Mechanism of Action
The mechanism of action of diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it can inhibit enzymes involved in bone resorption, making it a potential therapeutic agent for bone-related disorders .
Comparison with Similar Compounds
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be compared with other similar compounds, such as:
Etidronic acid: Similar in structure and used in similar applications, but with different potency and efficacy.
Neridronic acid: Another bisphosphonate with applications in bone-related disorders.
Pamidronate: Used in the treatment of bone diseases, with a different mechanism of action and efficacy.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects .
Properties
CAS No. |
66052-90-2 |
|---|---|
Molecular Formula |
C2H14N2O7P2 |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
diazanium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid |
InChI |
InChI=1S/C2H8O7P2.2H3N/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);2*1H3 |
InChI Key |
ARKNDEZWQXSEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


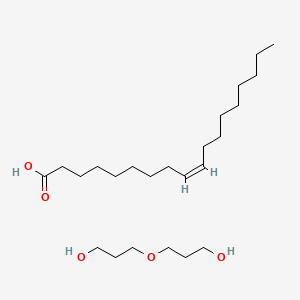
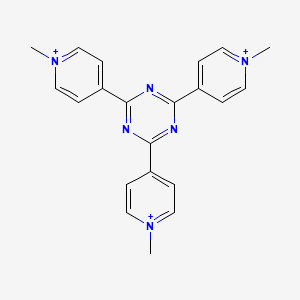
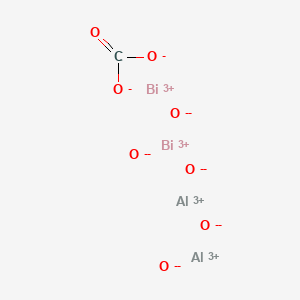

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)

